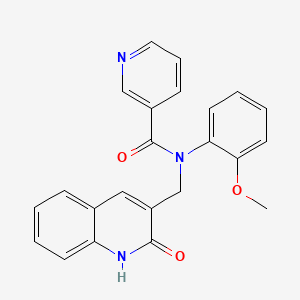
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, also known as HQNO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQNO has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide involves its ability to disrupt the electron transport chain in bacteria and cancer cells. This disruption leads to the accumulation of reactive oxygen species, which ultimately leads to cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in bacteria and cancer cells, leading to cell death. Additionally, this compound has been found to inhibit the activity of certain enzymes, which could contribute to its anti-inflammatory properties. This compound has also been found to have an effect on mitochondrial function, which could contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in lab experiments is its ability to selectively target bacteria and cancer cells, making it a promising candidate for the development of new antibiotics and anti-cancer agents. Additionally, this compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide. One direction is the development of new antibiotics and anti-cancer agents based on the structure of this compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on mitochondrial function. Finally, research is needed to determine the potential toxicity of this compound and its suitability for use in various applications.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Its mechanism of action involves its ability to disrupt the electron transport chain in bacteria and cancer cells, leading to cell death. This compound has several future directions for research and development, including the development of new antibiotics and anti-cancer agents, further elucidation of its mechanism of action, and determination of its potential toxicity.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-3-formylquinoline with 2-methoxyaniline and nicotinamide. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to yield this compound as a final product.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a promising candidate for use in the development of new antibiotics. This compound has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-21-11-5-4-10-20(21)26(23(28)17-8-6-12-24-14-17)15-18-13-16-7-2-3-9-19(16)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVHUKWBAXTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684064.png)
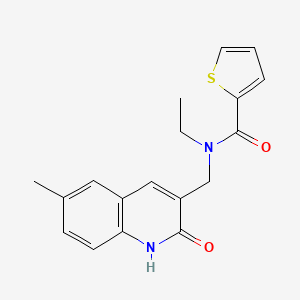




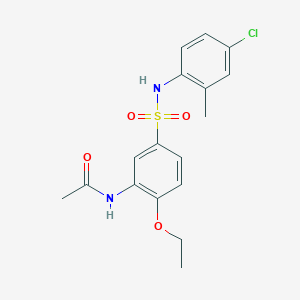

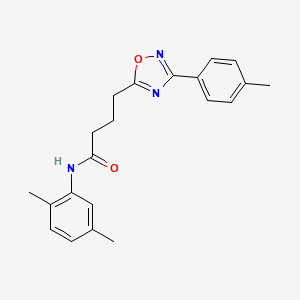

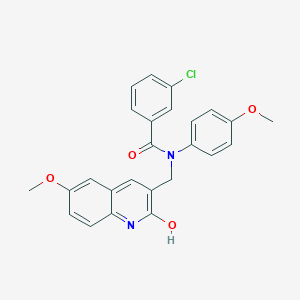

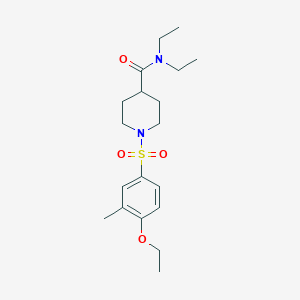
![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)